Cytotoxic Potency of Solasodine on Human Cervical Cancer (HeLa) Cells: A Comparative Analysis of IC₅₀ Values
Solasodine demonstrates moderate cytotoxic potency against the HeLa human cervical cancer cell line. Its measured IC₅₀ of 12.17 ± 3.3 µM [1] positions it as a significantly more potent agent than the structurally related alkaloid solanine (IC₅₀ = 260 µg/mL, which is approximately 629 µM, making solasodine roughly 52-fold more potent), but it is less potent than its glycoside derivative solamargine, which exhibits IC₅₀ values ranging from 2.1 to 8.0 µM against HeLa cells [2]. This comparison underscores that the aglycone (solasodine) has a distinct and intermediate potency profile compared to both simpler and more complex analogs.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 12.17 ± 3.3 µM |
| Comparator Or Baseline | Solanine: 260 µg/mL (~629 µM); Solamargine: 2.1 - 8.0 µM |
| Quantified Difference | Solasodine is ~52-fold more potent than solanine and ~1.5-5.8 fold less potent than solamargine. |
| Conditions | HeLa human cervical cancer cell line |
Why This Matters
This data quantifies the precise cytotoxic window of Solasodine, demonstrating it is not a blunt cytotoxic agent but possesses a defined potency that distinguishes it from both its less active parent structures and its more potent glycosylated derivatives, allowing for more controlled experimental designs.
- [1] 001Chemical. (n.d.). CAS No. 126-17-0, Solasodine - Product Datasheet. View Source
- [2] Li, X., Zhao, Y., Ji, M., Liu, S. S., & Cui, M. (2011). Total synthesis of solamargine. Bioorganic & Medicinal Chemistry Letters, 21(8), 2447-2450. View Source
